
4-(Methylsulfinyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfinyl)-1,3,5-triazin-2-amine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4-(methylsulfinyl)-1,3,5-triazine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the substitution of the chlorine atom with the amine group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfinyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Ammonia, amines, thiols; reactions are usually conducted in polar solvents like ethanol or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-(Methylsulfonyl)-1,3,5-triazin-2-amine.
Reduction: Formation of 4-(Methylthio)-1,3,5-triazin-2-amine.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Methylsulfinyl)-1,3,5-triazin-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the desired biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylthio)-1,3,5-triazin-2-amine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
4-(Methylsulfonyl)-1,3,5-triazin-2-amine: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
2-Amino-4,6-dimethyl-1,3,5-triazine: Similar triazine core but with different substituents.
Uniqueness
4-(Methylsulfinyl)-1,3,5-triazin-2-amine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties such as increased polarity and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C4H6N4OS |
|---|---|
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
4-methylsulfinyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C4H6N4OS/c1-10(9)4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) |
Clé InChI |
CWZNCJXVRRJROC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=NC=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


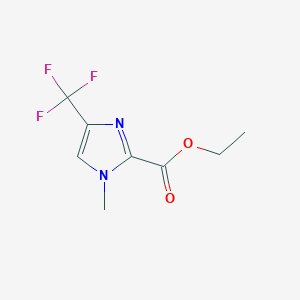
![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
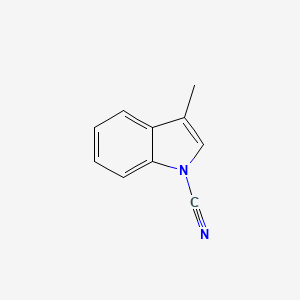
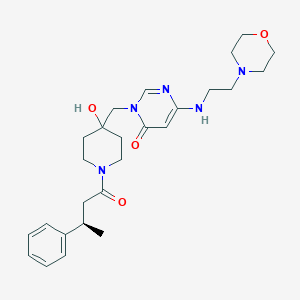
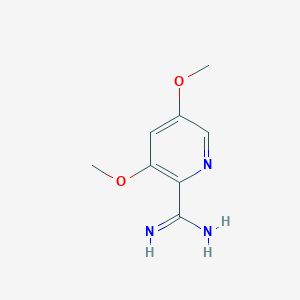
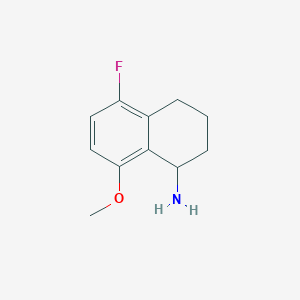
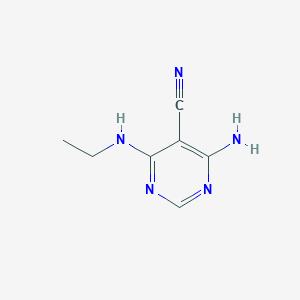
![4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride](/img/structure/B13117439.png)
![9-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B13117447.png)
![1-(3,4-Dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-2-OL](/img/structure/B13117473.png)




